REACTION_CXSMILES
|
CN(CCN(C)C)C.[Li]CCCC.[C:14]1([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[O:26][CH3:27])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CN([CH:31]=[O:32])C>C1COCC1>[CH3:27][O:26][C:21]1[C:22]([CH:31]=[O:32])=[CH:23][CH:24]=[CH:25][C:20]=1[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
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Name
|
|
Quantity
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27.6 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
This mixture was stirred for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
This mixture was stirred for 4 hr at 55° C.
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Duration
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4 h
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Type
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CUSTOM
|
Details
|
The resulting mixture was evaporated to dryness
|
Type
|
CUSTOM
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Details
|
the product was isolated by flash chromatography on silica gel 60 (40-63 um, eluent: hexanes-diethyl ether from 100:1 to 20:1, vol.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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COC1=C(C=CC=C1C=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |